molecular formula C14H8ClN3O3S2 B2684543 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 476282-69-6

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2684543
M. Wt: 365.81
InChI Key: ABRDBTXKXRQGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole compounds, such as 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place due to their aromaticity .

Scientific Research Applications

Synthesis and Reactivity

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is involved in the synthesis and reactivity studies of various organic compounds. For instance, the synthesis of 1,1-dialkylindolium-2-thiolates via base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of secondary amines highlights a process where ring-opening produces a thioketene intermediate, which then reacts with secondary amines forming specific thioamides. These thioamides undergo intramolecular cyclization to afford nonaromatic 1,1-dialkylindolium-2-thiolates, instead of the expected aromatic N,N-dialkylaminobenzo[b]thiophenes (Androsov, 2008).

Another study elaborates on the synthesis of novel c-hetero-fused thiophene derivatives through the condensation of related chlorothiophene compounds with various reagents, demonstrating the versatility of such compounds in creating heterocyclic structures (Rangnekar & Mavlankar, 1991).

Protective Effects on Astrocytes

Research on the compound T-588, which contains structural similarities to thiophene derivatives, shows protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes. This indicates the potential neuroprotective applications of related compounds, including the enhancement of mitochondrial function and prevention of cell injury (Phuagphong et al., 2004).

Future Directions

Thiazole derivatives, such as 5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-chloro-2-nitro-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S2/c15-8-3-4-11(18(20)21)9(6-8)13(19)17-14-16-10(7-23-14)12-2-1-5-22-12/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRDBTXKXRQGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-nitro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

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